(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine
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Overview
Description
(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the formation of the oxadiazole ring followed by its attachment to the morpholine core. One efficient method for synthesizing oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The morpholine ring can be introduced through nucleophilic substitution reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The pyridinyl moiety can be oxidized to form pyridinyl-methanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like copper catalysts for oxidation , reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridinyl moiety yields pyridinyl-methanones .
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
The oxadiazole ring is a known pharmacophore in various therapeutic agents, including antimicrobials and anticancer drugs .
Industry
In industry, the compound can be used in the development of new materials, such as fluorescent dyes and sensors .
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as 5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one and 3-(5-(cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine .
Uniqueness
What sets (2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the morpholine ring with the pyridinyl-oxadiazole moiety offers a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-7-18(8-11(2)19-10)9-13-16-14(17-20-13)12-5-3-4-6-15-12/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRRGKGNHKRFGY-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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